1-(6-Chlorochroman-8-yl)ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(6-Chlorochroman-8-yl)ethan-1-one involves several steps, typically starting with the chlorination of chroman derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled temperatures to ensure the selective chlorination at the desired position . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(6-Chlorochroman-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chlorochroman-8-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Chlorochroman-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and gene expression . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(6-Chlorochroman-8-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Bromochroman-8-yl)ethan-1-one: Similar in structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and biological activity.
1-(6-Fluorochroman-8-yl)ethan-1-one: Contains a fluorine atom, which may influence its chemical properties and interactions.
1-(6-Methylchroman-8-yl)ethan-1-one: Features a methyl group, affecting its steric and electronic properties.
Properties
Molecular Formula |
C11H11ClO2 |
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Molecular Weight |
210.65 g/mol |
IUPAC Name |
1-(6-chloro-3,4-dihydro-2H-chromen-8-yl)ethanone |
InChI |
InChI=1S/C11H11ClO2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h5-6H,2-4H2,1H3 |
InChI Key |
KHHGSORYZYGHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=C1OCCC2)Cl |
Origin of Product |
United States |
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